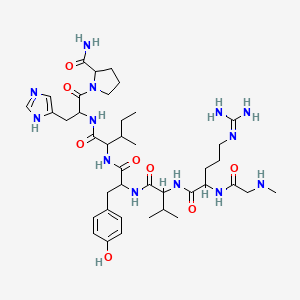
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3) is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition in the body. This compound has widespread effects on cellular differentiation and proliferation, and it can modulate immune responsiveness and central nervous system function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 can be synthesized through a series of chemical reactions. One efficient and alternative convergent synthesis involves starting from (S)-carvone and proceeding through nine steps, achieving a 13% yield. This method features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods: Industrial production methods for 1-alpha,25-Dihydroxy-3-epi Vitamin D3 typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 undergoes various types of chemical reactions, including hydroxylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, often using reagents like hydrogen peroxide or specific hydroxylating enzymes.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-alpha,25-Dihydroxy-3-epi Vitamin D3 has numerous scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying vitamin D3 metabolism and its derivatives.
Biology: The compound is studied for its role in cellular differentiation and proliferation, as well as its effects on immune responsiveness.
Medicine: It has potential therapeutic applications in treating conditions related to calcium metabolism, such as osteoporosis and certain cancers.
Mecanismo De Acción
1-alpha,25-Dihydroxy-3-epi Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process leads to increased calcium absorption in the intestines, calcium reabsorption in the kidneys, and calcium mobilization from bones .
Comparación Con Compuestos Similares
1-alpha,25-Dihydroxyvitamin D3 (Calcitriol): The biologically active form of vitamin D3, involved in calcium absorption and deposition.
1-alpha-Hydroxyvitamin D3 (Alfacalcidol): A synthetic analog that is metabolized to 1,25-dihydroxycholecalciferol, the active form of vitamin D3.
Uniqueness: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 is unique due to its specific stereochemistry, which may result in different biological activities compared to other vitamin D3 analogs. Its ability to modulate immune responsiveness and central nervous system function, along with its potential chemopreventive properties, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i5D3 |
Clave InChI |
GMRQFYUYWCNGIN-OMJIPURISA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C)(C)O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



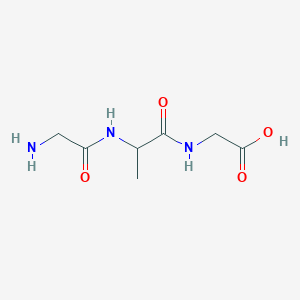
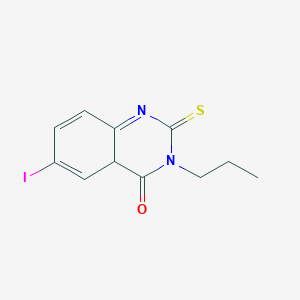
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
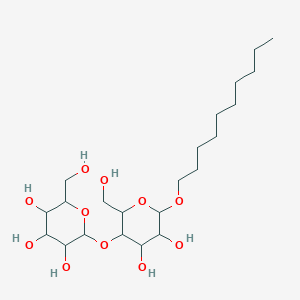
![6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12326640.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
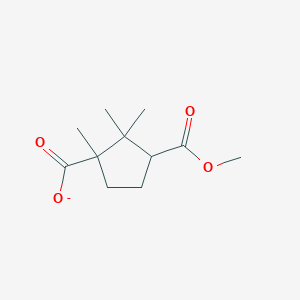
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
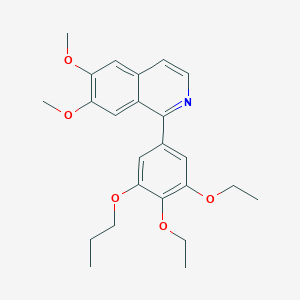
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
